molecular formula C17H14ClN5O3 B2933067 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1261016-25-4

5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2933067
CAS RN: 1261016-25-4
M. Wt: 371.78
InChI Key: NELIDGSIQVVWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several interesting functional groups including a 1,2,4-oxadiazole, a pyrazolo[1,5-a]pyrazin-4(5H)-one, and a chloromethyl group. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have been found in many biologically active compounds and are of interest in medicinal chemistry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been studied. For example, 1,2,4-oxadiazole derivatives have been shown to exhibit various biological activities, suggesting they may undergo a range of chemical reactions .

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its potential as a neuroprotective agent . Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. The compound’s derivatives have shown promise in protecting against neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory Properties

The anti-neuroinflammatory properties of this compound are significant. Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. Derivatives of this compound have demonstrated the ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators of neuroinflammation .

Antiviral Activity

Pyrimidine and its derivatives, which are structurally related to the compound , have been utilized for their antiviral properties. This suggests that the compound could potentially be developed to treat viral infections, although specific studies on this compound’s antiviral activity would be required to confirm this application .

Anticancer Potential

The structural framework of pyrimidine derivatives has been explored for anticancer activity. By extension, the compound “5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” may hold potential in cancer research, particularly in the synthesis of novel anticancer drugs .

Antioxidant Use

Compounds with pyrimidine structures have shown antioxidant capabilities. Antioxidants are vital in combating oxidative stress, which can damage cells and is linked to various diseases. Therefore, this compound could be valuable in developing treatments that require antioxidant properties .

Antimicrobial Applications

The antimicrobial activity of pyrimidine derivatives is well-documented. This compound could contribute to the development of new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some 1,2,4-oxadiazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

5-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3/c1-25-12-4-2-11(3-5-12)13-8-14-17(24)22(6-7-23(14)20-13)10-15-19-16(9-18)26-21-15/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELIDGSIQVVWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NOC(=N4)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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